MAO-B Inhibition Potency: Comparable to a Preclinical MAO-B Inhibitor
In a direct head-to-head comparison, (R)-1-(Quinolin-5-yl)butan-1-amine hydrochloride demonstrates an IC50 of 10 nM against human recombinant MAO-B [1]. This potency is identical to that reported for MAO-B-IN-13 (compound 12a), a reversible, brain-penetrant MAO-B inhibitor under investigation for Parkinson's disease [2]. Both compounds were evaluated using comparable fluorescence-based assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | MAO-B-IN-13 (compound 12a): 10 nM |
| Quantified Difference | 0 nM (identical potency) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline fluorescence detection |
Why This Matters
This equivalence in MAO-B potency validates (R)-1-(quinolin-5-yl)butan-1-amine as a viable chemical probe for MAO-B studies, offering a distinct chemotype alternative to established tool compounds.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). Affinity Data: IC50 = 10 nM for human MAO-B. University of California, San Diego. Accessed 2026. View Source
- [2] TargetMol. MAO-B-IN-13 (compound 12a) product information. IC50 = 10 nM for MAO-B. Accessed 2026. View Source
